molecular formula C21H19NO3S B11555745 2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate

2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate

Cat. No.: B11555745
M. Wt: 365.4 g/mol
InChI Key: XCZJIMDUNSZDQU-UHFFFAOYSA-N
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Description

2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with a 3-methylphenyl imino group and a 4-methylbenzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate typically involves the reaction of 3-methylbenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the sulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Acetylacetone: Another compound with keto-enol tautomerism and similar chemical behavior.

Uniqueness

2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both imino and sulfonate groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

[2-[(3-methylphenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H19NO3S/c1-16-10-12-20(13-11-16)26(23,24)25-21-9-4-3-7-18(21)15-22-19-8-5-6-17(2)14-19/h3-15H,1-2H3

InChI Key

XCZJIMDUNSZDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=CC(=C3)C

Origin of Product

United States

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